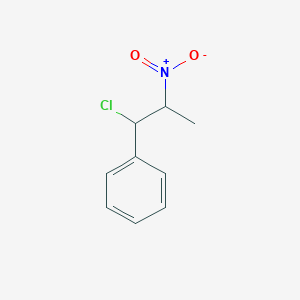
4-Ethenyl-N,N,N-trimethylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling reactions, phase-transfer catalysis, and polymer design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-ethenylaniline with methyl iodide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization from ethanol or another appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: The compound is known to participate in nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Substituted anilinium salts.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions and as a phase-transfer catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the design of polymers and supramolecular recognition systems.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical transformations, including methylation and arylation reactions. The molecular targets and pathways involved include nucleophilic attack at the methyl groups and electrophilic substitution at the aryl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethylanilinium iodide
- 4-Formyl-N,N,N-trimethylanilinium
- 4-Ethynyl-N,N-dimethylaniline
Uniqueness
4-Ethenyl-N,N,N-trimethylanilinium iodide is unique due to its ethenyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in polymer design and cross-coupling reactions .
Eigenschaften
| 82793-22-4 | |
Molekularformel |
C11H16IN |
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-5-10-6-8-11(9-7-10)12(2,3)4;/h5-9H,1H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KCASHJXEJBFZPX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
